molecular formula C26H27NO11 B11481894 2-{[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate

2-{[(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B11481894
M. Wt: 529.5 g/mol
InChI Key: RLWIORPFMBQXME-KQQUZDAGSA-N
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Description

2-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzodioxole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methylene dioxy groups.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Prop-2-Enamide Linkage: This involves the reaction of the benzodioxole derivative with an appropriate amine under conditions that favor the formation of the enamide linkage.

    Esterification: The final step involves the esterification of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The double bonds in the prop-2-enamide linkage can be reduced to single bonds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

    Pathways: Influencing signaling pathways involved in cell growth, apoptosis, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: shares structural similarities with other benzodioxole derivatives, such as:

Uniqueness

The uniqueness of 2-[(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27NO11

Molecular Weight

529.5 g/mol

IUPAC Name

2-[[(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl (E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C26H27NO11/c1-30-17-11-15(21(32-3)25-23(17)35-13-37-25)5-7-19(28)27-9-10-34-20(29)8-6-16-12-18(31-2)24-26(22(16)33-4)38-14-36-24/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,27,28)/b7-5+,8-6+

InChI Key

RLWIORPFMBQXME-KQQUZDAGSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C/C(=O)NCCOC(=O)/C=C/C3=CC(=C4C(=C3OC)OCO4)OC)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=CC(=O)NCCOC(=O)C=CC3=CC(=C4C(=C3OC)OCO4)OC)OC)OCO2

Origin of Product

United States

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